2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
The compound 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is an intriguing chemical entity with a multifaceted structure featuring pyrazole, thiophene, and sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, you typically start by preparing the pyrazole core. One method involves a cyclization reaction between a hydrazine derivative and a 1,3-diketone, followed by functionalization steps to introduce the methylsulfonyl, phenyl, thiophene, and tolyl groups.
Key steps include:
Cyclization: : Reacting hydrazine with a suitable 1,3-diketone.
Functional Group Introduction: : Using electrophilic aromatic substitution, cross-coupling reactions, and sulfonation reactions to attach the desired functional groups.
Purification: : Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
On an industrial scale, production may involve optimized versions of these synthetic steps, often utilizing flow chemistry to enhance reaction efficiency and scalability. Key considerations include cost-effectiveness, yield optimization, and minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo various types of reactions, including:
Oxidation: : Potentially targeting the thiophene or pyrazole moieties.
Reduction: : Especially concerning the sulfone group.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Including halides, nitriles, and amines under appropriate conditions (often catalyzed by transition metals).
Major Products Formed
Depending on the specific reactions:
Oxidation: : Could produce sulfoxides or sulfones.
Reduction: : May lead to reduced thiophene or deoxygenated pyrazole derivatives.
Substitution: : Generates a wide variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for designing new molecular architectures. Its multi-functional nature makes it an excellent candidate for creating diverse chemical libraries for drug discovery and materials science.
Biology
Potential biological applications could involve studying its interactions with biological macromolecules. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its pharmacological properties. The presence of a sulfone group suggests potential activity against certain diseases, perhaps as part of a broader therapeutic strategy.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The presence of various functional groups allows for a diverse range of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and enzymatic activities, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: : These compounds share the sulfur-containing heterocycle and have been studied for various biological activities.
Pyrazole Derivatives: : Simple pyrazoles have a wide range of applications, from pharmaceuticals to agrochemicals.
Thiazole Compounds: : Similar in that they contain a sulfur and nitrogen heterocyclic ring system.
Uniqueness
What sets 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole apart is the combination of these functional groups in a single molecule. This provides a unique chemical space that can be exploited for specific interactions not achievable by simpler analogs.
This compound’s uniqueness lies in the synergy of its functional groups, which together create a versatile and potentially powerful molecule for various scientific and industrial applications.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHVNGVJRNIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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